![molecular formula C13H15N3O B1517984 4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile CAS No. 1156903-10-4](/img/structure/B1517984.png)
4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile
Overview
Description
“4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile” is a chemical compound with the CAS Number: 1156903-10-4 . It has a molecular weight of 229.28 . The IUPAC name for this compound is 4-(6-amino-2-oxo-3,4-dihydro-1(2H)-quinolinyl)butanenitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15N3O/c14-7-1-2-8-16-12-5-4-11(15)9-10(12)3-6-13(16)17/h4-5,9H,1-3,6,8,15H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The compound is stored at room temperature .Scientific Research Applications
Antiviral Applications
Indole derivatives have been reported to exhibit significant antiviral activities . For instance, certain 6-amino-indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be developed as an antiviral agent, particularly against RNA viruses.
Anti-HIV Activity
The structural similarity of indole derivatives to compounds with known anti-HIV activity implies that “4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile” could be explored for its efficacy against HIV-1 and HIV-2 strains. Previous studies have synthesized related compounds that inhibited HIV replication in acutely infected cells .
Anticancer Potential
Indole derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and OVCAR-3 (ovarian cancer) . The compound could be investigated for similar therapeutic applications.
Antimicrobial and Antibacterial Properties
Indole derivatives are known for their broad-spectrum antimicrobial and antibacterial properties . They have been used to treat infectious diseases, and their efficacy against drug-resistant strains is of particular interest in the development of new antibiotics .
Anti-Inflammatory and Analgesic Effects
The indole nucleus is present in many anti-inflammatory and analgesic drugs. Research into indole derivatives has revealed their potential to reduce inflammation and pain, which could be applicable to “4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile” as well .
Neuroprotective and Cognitive Enhancing Activities
Indole derivatives have shown promise in neuroprotection and cognitive enhancement. They may offer therapeutic benefits for neurodegenerative diseases and cognitive disorders, making them a target for further research in these areas .
Agricultural Applications
Some indole derivatives have been investigated for their use as herbicides. The compound could be modified to enhance its herbicidal properties, providing a new tool for weed control in agriculture .
Antioxidant Properties
Indoles have demonstrated antioxidant properties , which are crucial in combating oxidative stress-related diseases. The compound could be studied for its potential to protect cells from oxidative damage .
properties
IUPAC Name |
4-(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-7-1-2-8-16-12-5-4-11(15)9-10(12)3-6-13(16)17/h4-5,9H,1-3,6,8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKLOALMVWSCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)N)CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanenitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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